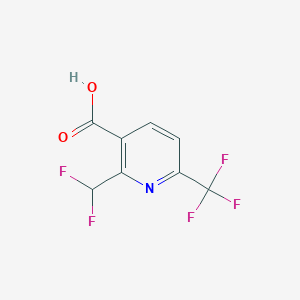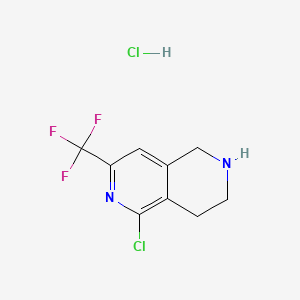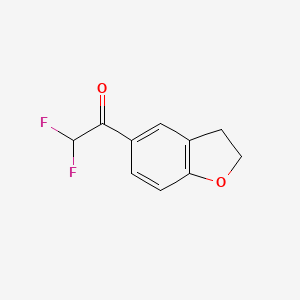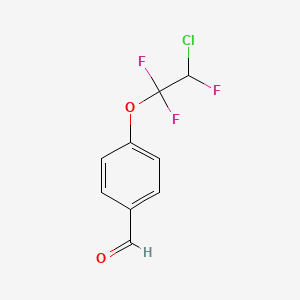![molecular formula C5H4BF3O2S B13572884 [2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where a halogenated thiophene derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium complex (e.g., Pd(PPh3)4)
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to 80°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving [2-(Trifluoromethyl)thiophen-3-yl]boronic acid. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Methyl-Substituted Thiophenes: Formed from reduction of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Biology:
Drug Discovery: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine:
Diagnostic Agents: Can be used in the synthesis of compounds for medical imaging and diagnostics.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
Thiophene-2-boronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
3-(Trifluoromethyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(Trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in a different position.
Uniqueness:
Electron-Withdrawing Effect: The trifluoromethyl group significantly increases the electron-withdrawing nature of the compound, enhancing its reactivity in certain reactions.
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties compared to phenyl rings.
Propiedades
Fórmula molecular |
C5H4BF3O2S |
|---|---|
Peso molecular |
195.96 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-3(6(10)11)1-2-12-4/h1-2,10-11H |
Clave InChI |
XHVQDHCBDZZDRR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC=C1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)

![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)

![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)


